Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer of 1-aminobut-3-en-2-ol is supplied with a minimum chemical purity of 95% as the single stereoisomer . In contrast, the racemic mixture (CAS: 13269-47-1) consists of a 1:1 ratio of (R)- and (S)-enantiomers. For applications requiring a specific stereochemical outcome, the racemate would contain 50% of the undesired enantiomer, which can act as an impurity and compromise reaction selectivity or yield. While direct comparative data for this specific compound is not available, a class-level inference can be made from analogous chiral amino alcohol building blocks. For instance, in the synthesis of (S)-2-amino-1-butanol, a related β-amino alcohol, using the pure (S)-enantiomer with an engineered amine dehydrogenase yielded 84% isolated product with >99% enantiomeric excess (ee), whereas a racemic starting material would, at best, provide a 50% theoretical maximum yield of the desired enantiomer in a stereospecific process [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥95% (R)-enantiomer |
| Comparator Or Baseline | Racemic 1-aminobut-3-en-2-ol (50% R, 50% S) |
| Quantified Difference | ≥45% absolute increase in desired enantiomer content |
| Conditions | Vendor specification (BOC Sciences) for (R)-2-amino-but-3-en-1-ol, a close structural analog |
Why This Matters
Selecting the single enantiomer eliminates the need for subsequent, often low-yielding, chiral resolution steps and ensures consistent stereochemical outcomes.
- [1] Chen, F.-F.; Liu, Y.-Y.; Zheng, G.-W.; Xu, J.-H. Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catal. 2019, 9, 11813-11818. View Source
